Cas no 28596-75-0 (6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one)

6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one is a synthetic organic compound featuring a dihydroindenone core structure with methoxy and methyl substituents at the 6- and 7-positions, respectively. This compound serves as a versatile intermediate in pharmaceutical and fine chemical synthesis, particularly in the development of bioactive molecules. Its rigid indanone scaffold offers structural stability, while the electron-donating methoxy group enhances reactivity in electrophilic substitution reactions. The methyl group further modulates steric and electronic properties, making it valuable for tailored derivatization. High purity grades ensure consistent performance in research and industrial applications, including ligand design and heterocyclic chemistry. Its well-defined structure facilitates precise control in synthetic pathways.
6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one structure
28596-75-0 structure
Product Name:6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one
CAS No:28596-75-0
MF:C11H12O2
MW:176.2118
MDL:MFCD21360124
CID:2503047
PubChem ID:12386403
Update Time:2025-10-31

6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one Chemical and Physical Properties

Names and Identifiers

    • 6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one
    • AK172742
    • 6-Methoxy-7-methylindan-1-on
    • FCH1611408
    • AX8297039
    • 6-methoxy-7-methyl-2,3-dihydroinden-1-one
    • 1H-Inden-1-one, 2,3-dihydro-6-methoxy-7-methyl-
    • AKOS025395783
    • CS-0160564
    • 28596-75-0
    • MFCD21360124
    • DS-8154
    • DB-140843
    • N10699
    • MDL: MFCD21360124
    • Inchi: 1S/C11H12O2/c1-7-10(13-2)6-4-8-3-5-9(12)11(7)8/h4,6H,3,5H2,1-2H3
    • InChI Key: NDURQBPOPGKULU-UHFFFAOYSA-N
    • SMILES: O(C([H])([H])[H])C1C([H])=C([H])C2=C(C=1C([H])([H])[H])C(C([H])([H])C2([H])[H])=O

Computed Properties

  • Exact Mass: 176.083729621g/mol
  • Monoisotopic Mass: 176.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3
  • XLogP3: 2

6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PG941-100mg
6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one
28596-75-0 95+%
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2257CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
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Alichem
A079000858-100mg
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$235.32 2023-09-02
Alichem
A079000858-250mg
6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one
28596-75-0 95%
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$362.10 2023-09-02
Alichem
A079000858-1g
6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one
28596-75-0 95%
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$898.90 2023-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PG941-50mg
6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one
28596-75-0 95+%
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abcr
AB442864-250 mg
6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one; .
28596-75-0
250MG
€490.90 2022-03-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M901446-100mg
6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one
28596-75-0 ≥95%
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¥1,815.30 2022-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M70800-1g
6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one
28596-75-0
1g
¥9686.0 2021-09-04

Additional information on 6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one

Professional Introduction to 6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 28596-75-0)

6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one is a heterocyclic compound with significant potential in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 28596-75-0, belongs to the class of indanone derivatives, which have garnered considerable attention due to their diverse biological activities and structural versatility. The presence of both methoxy and methyl substituents in its molecular framework enhances its pharmacological profile, making it a valuable scaffold for drug discovery and development.

The structural motif of 6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one consists of a benzene ring fused to a five-membered lactam ring, with the methoxy group at the 6-position and the methyl group at the 7-position. This configuration not only contributes to its unique chemical properties but also opens up numerous possibilities for functionalization and derivatization. Such structural features are often exploited in medicinal chemistry to modulate binding interactions with biological targets, thereby enhancing efficacy and reducing side effects.

In recent years, there has been growing interest in indanone derivatives due to their reported activities across various therapeutic areas. For instance, studies have highlighted the potential of these compounds as inhibitors of certain enzymes and receptors involved in inflammation, cancer, and neurodegenerative diseases. The methoxy and methyl groups in 6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one play a crucial role in determining its pharmacokinetic and pharmacodynamic properties, making it an attractive candidate for further investigation.

One of the most compelling aspects of 6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one is its versatility as a chemical scaffold. Researchers have demonstrated that modifications at the 6-position and 7-position can significantly alter its biological activity. For example, studies have shown that replacing the methoxy group with other functional groups can lead to compounds with enhanced binding affinity or selectivity for specific targets. Similarly, variations in the methyl group can influence metabolic stability and bioavailability.

The synthesis of 6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group interconversions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for both academic research and industrial applications.

In the realm of drug discovery, computational chemistry has played a pivotal role in understanding the interactions between 6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one and biological targets. Molecular docking studies have been particularly useful in predicting binding modes and affinities. These computational approaches complement experimental efforts by providing insights into how structural modifications can be tailored to improve drug-like properties such as solubility, permeability, and metabolic stability.

The pharmacological profile of 6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one has been explored in several preclinical studies. Notably, research has indicated potential anti-inflammatory effects through inhibition of key inflammatory pathways. Additionally, preliminary data suggest that this compound may exhibit anticancer properties by interfering with critical signaling cascades involved in cell proliferation and survival. These findings underscore the therapeutic potential of indanone derivatives like 6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one.

The development of novel pharmaceuticals relies heavily on innovative chemical synthesis techniques. In the case of 6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one, continuous advancements in synthetic methodologies have enabled more efficient production processes. Techniques such as flow chemistry and biocatalysis have been particularly valuable in improving yield and reducing environmental impact. These innovations are essential for ensuring that promising compounds like this one can progress from laboratory research to clinical applications.

The regulatory landscape for new drug candidates is stringent but well-defined. Compounds like 6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one must undergo rigorous testing to demonstrate safety and efficacy before they can be approved for human use. This process involves multiple phases of clinical trials designed to assess both short-term and long-term effects. The insights gained from these studies are crucial for refining dosing regimens and identifying potential adverse reactions.

The future directions for research on 6-Methoxy-7-methyl -2,3-dihydro -1H -inden -1 -one are promising given its versatile structure and demonstrated biological activities. Further exploration into its mechanism of action could unlock new therapeutic applications across multiple disease areas. Additionally, collaborations between academia and industry are likely to accelerate the translation of laboratory findings into tangible medical benefits.

In conclusion, 6-Methoxy -7 -methyl -2 ,3 -dihydro -1 H -inden -1 -one (CAS No . 28596 -75 -0) represents a significant compound in pharmaceutical chemistry with substantial potential for therapeutic development . Its unique structural features , coupled with promising preclinical data , make it an attractive candidate for further investigation . As research continues to uncover new applications , this indanone derivative is poised to play an important role in addressing unmet medical needs.

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